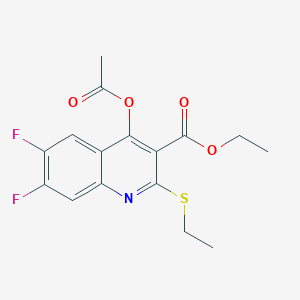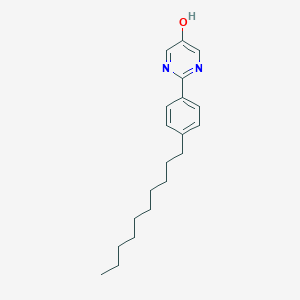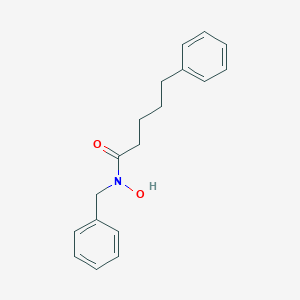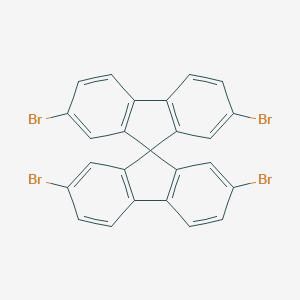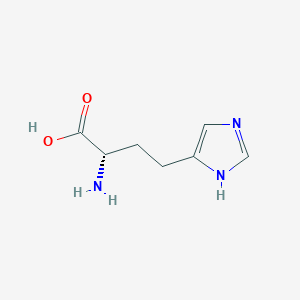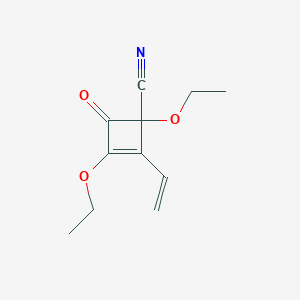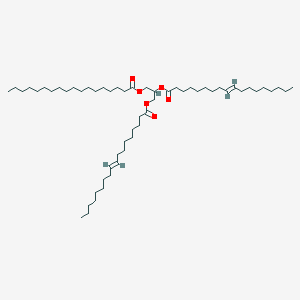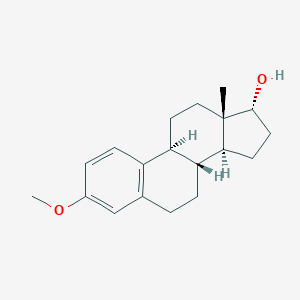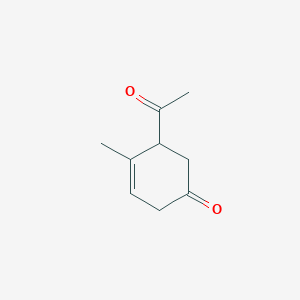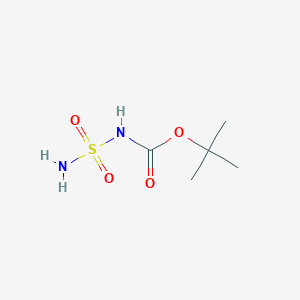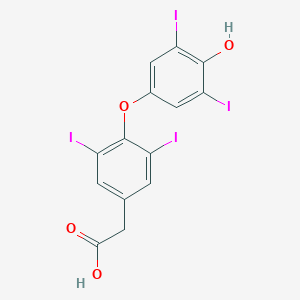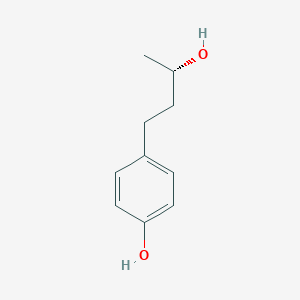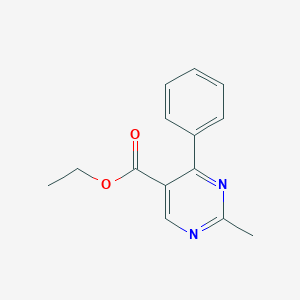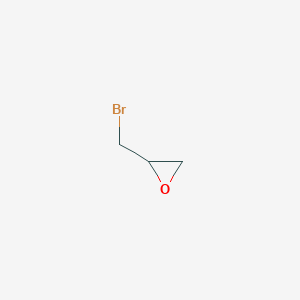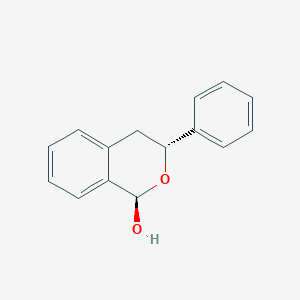
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as isochroman-1-ol and is a chiral molecule with two stereoisomers, (1R,3R)- and (1S,3S)-isochroman-1-ol.
科学的研究の応用
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In materials science, ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been used as a chiral building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In catalysis, this compound has been used as a ligand for the asymmetric synthesis of chiral compounds.
作用機序
The mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
生化学的および生理学的効果
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been shown to exhibit a range of biochemical and physiological effects in animal and cell culture models. These effects include anti-inflammatory activity, anti-tumor activity, anti-viral activity, neuroprotective effects, and improvements in cognitive function. The compound has also been reported to modulate various signaling pathways involved in inflammation, oxidative stress, and cellular defense mechanisms.
実験室実験の利点と制限
One advantage of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is its high enantiomeric excess, which makes it a useful chiral building block for the synthesis of novel materials and chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of inflammation, cancer, and viral infections. Another direction is the development of novel materials and chiral compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol and its effects on various signaling pathways in cells.
合成法
The synthesis of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol involves the condensation of salicylaldehyde with acetophenone in the presence of a catalyst. The reaction proceeds through a Claisen-Schmidt condensation, followed by reduction with sodium borohydride to yield the desired product. This method has been reported to yield a high enantiomeric excess of the ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-isomer, which is the biologically active form of the compound.
特性
CAS番号 |
153396-47-5 |
|---|---|
製品名 |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChIキー |
YHVDJDASXIMISF-HUUCEWRRSA-N |
異性体SMILES |
C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
正規SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
同義語 |
1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



